Cas no 5775-85-9 (4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a brominated pyrazole derivative with a molecular formula of C5H8Br2N2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its key advantages include high reactivity due to the bromine substituent, which facilitates further functionalization, and the stability imparted by the hydrobromide salt form. The dimethyl substitution enhances steric and electronic properties, making it a versatile building block for heterocyclic chemistry. It is commonly employed in cross-coupling reactions and as a precursor for more complex pyrazole-based structures. The product is typically supplied as a crystalline solid with defined purity for consistent synthetic applications.
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide structure
5775-85-9 structure
商品名:4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
CAS番号:5775-85-9
MF:C5H8Br2N2
メガワット:255.938419342041
MDL:MFCD29041192
CID:4655395
PubChem ID:121552628

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide 化学的及び物理的性質

名前と識別子

    • 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
    • 4-bromo-1,3-dimethylpyrazole;hydrobromide
    • Z2235790808
    • EN300-244944
    • 5775-85-9
    • 4-bromo-1,3-dimethyl-1H-pyrazolehydrobromide
    • G82945
    • MDL: MFCD29041192
    • インチ: 1S/C5H7BrN2.BrH/c1-4-5(6)3-8(2)7-4;/h3H,1-2H3;1H
    • InChIKey: DNBHTSYDZFJSHE-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN(C)N=C1C.Br

計算された属性

  • せいみつぶんしりょう: 255.90337g/mol
  • どういたいしつりょう: 253.90542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 86.5
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-244944-0.1g
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
5775-85-9 95%
0.1g
$19.0 2024-06-19
Biosynth
FAA77585-500 mg
4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
5775-85-9
500MG
$330.00 2023-01-04
Biosynth
FAA77585-5000 mg
4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
5775-85-9
5g
$1,750.00 2023-01-04
Enamine
EN300-244944-0.25g
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
5775-85-9 95%
0.25g
$19.0 2024-06-19
Biosynth
FAA77585-250 mg
4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
5775-85-9
250MG
$207.50 2023-01-04
Enamine
EN300-244944-2.5g
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
5775-85-9 95%
2.5g
$32.0 2024-06-19
Biosynth
FAA77585-100 mg
4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
5775-85-9
100MG
$110.00 2023-01-04
Enamine
EN300-244944-10g
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
5775-85-9 95%
10g
$101.0 2023-09-15
Enamine
EN300-244944-1g
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
5775-85-9 95%
1g
$19.0 2023-09-15
1PlusChem
1P01AV8V-5g
4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE HYDROBROMIDE
5775-85-9 95%
5g
$61.00 2025-03-19

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide 関連文献

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromideに関する追加情報

4-Bromo-1,3-Dimethyl-1H-Pyrazole Hydrobromide (CAS No. 5775-85-9)

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide, with the CAS number 5775-85-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of bromine substituents and methyl groups in its structure contributes to its unique chemical properties and reactivity.

The molecular structure of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide is characterized by a pyrazole ring with bromine at the 4-position and methyl groups at the 1 and 3 positions. The hydrobromide salt form indicates that the compound exists as a bromide ion pair, which is common for compounds with acidic protons. This structural arrangement makes it a versatile building block in organic synthesis, particularly in the development of bioactive molecules.

Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of various bioactive agents. For instance, researchers have explored its role in the construction of heterocyclic frameworks that exhibit anti-inflammatory, antitumor, and antimicrobial activities. The ability of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide to undergo nucleophilic substitution reactions due to the presence of bromine substituents has been exploited in developing novel drug candidates.

In terms of synthesis, this compound can be prepared through various methods, including the reaction of 1,3-dimethylpyrazole with brominating agents under specific conditions. The choice of synthetic pathway depends on factors such as yield optimization and purity requirements. Recent advancements in catalytic methods have further streamlined its production, making it more accessible for large-scale applications.

The physical properties of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide include a melting point around 200°C and a solubility profile that makes it suitable for use in both organic and aqueous environments. Its stability under various reaction conditions has been thoroughly investigated, ensuring its reliability as an intermediate in complex chemical transformations.

From an application standpoint, this compound has found utility in diverse areas such as agrochemicals, materials science, and medicinal chemistry. In agrochemicals, it has been used as a precursor for herbicides and fungicides due to its ability to modulate plant growth regulators. In materials science, its incorporation into polymer frameworks has led to enhanced thermal stability and mechanical properties.

In medicinal chemistry, the exploration of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide as a lead compound has opened new avenues for drug discovery. Its ability to interact with biological targets such as kinases and receptors has been validated through in vitro assays. Recent studies have demonstrated its potential as an inhibitor of certain enzymes associated with neurodegenerative diseases.

The environmental impact of this compound has also been a topic of interest. Researchers have evaluated its biodegradability and toxicity profiles to ensure sustainable practices in its production and use. Findings indicate that under controlled conditions, it undergoes efficient biodegradation without posing significant risks to aquatic ecosystems.

In conclusion, 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide (CAS No. 5775-85-9) stands out as a valuable compound with multifaceted applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application studies, underscore its importance in modern chemical research.

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